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Compound of Interest

Compound Name:
2-[3-(2-Chloro-ethoxy)-propyl]-6-

methyl-pyridine

CAS No.: 331717-49-8

Cat. No.: B3336627

Get Quote

Physical Data, Solubility Profile, and Synthetic Application[1]

Part 1: Executive Summary & Core Identity[1]
CAS 331717-49-8, chemically identified as 2-[3-(2-Chloroethoxy)propyl]-6-methylpyridine, is a

specialized pyridine derivative serving as a critical intermediate in the synthesis of Rupatadine

(specifically Rupatadine Fumarate).[1] Rupatadine is a dual-action antagonist blocking both

Histamine H1 receptors and Platelet-Activating Factor (PAF) receptors, widely utilized in

treating allergic rhinitis and urticaria.[1]

This guide provides a technical analysis of the physicochemical properties, solubility behaviors,

and synthetic utility of CAS 331717-49-8, designed for medicinal chemists and process

development scientists.[1]

Chemical Identity Table[1][2][3]
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Property Data

Chemical Name 2-[3-(2-Chloroethoxy)propyl]-6-methylpyridine

CAS Number 331717-49-8

Molecular Formula C₁₁H₁₆ClNO

Molecular Weight 213.71 g/mol

Structural Class Pyridine derivative / Alkyl chloride

Primary Application N-alkylation reagent for Rupatadine synthesis

Part 2: Physicochemical Properties & Solubility[1]
Physical Data Profile
Due to the specific nature of this intermediate, experimental data is often proprietary.[1] The

following values are derived from structural analysis and standard behaviors of homologous

pyridine-alkyl chlorides.

Appearance: Typically a pale yellow to colorless viscous liquid or low-melting solid at room

temperature.[1]

Boiling Point: Estimated >280°C (at 760 mmHg); typically distilled under high vacuum (e.g.,

140-160°C at 0.5 mmHg) to prevent decomposition.[1]

Density: ~1.08 - 1.12 g/cm³ (Predicted).[1]

Stability: The terminal alkyl chloride is reactive.[1] It is susceptible to hydrolysis in aqueous

acidic conditions and polymerization if exposed to high heat without stabilizers.

Solubility Profile
The solubility of CAS 331717-49-8 is dictated by its lipophilic pyridine ring and the ether

linkage.[1]
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Solvent Solubility Rating Mechanistic Insight

Dichloromethane (DCM) High (>100 mg/mL)

Primary solvent for extraction;

excellent compatibility with the

lipophilic pyridine core.[1]

Ethyl Acetate High
Suitable for purification and

crystallization workflows.[1]

Methanol / Ethanol High

Soluble, though protic solvents

may compete in nucleophilic

substitution reactions under

high heat.[1]

DMSO / DMF High

Preferred solvents for N-

alkylation reactions due to high

dielectric constants enhancing

reaction kinetics.[1]

Water Low / Insoluble

The hydrophobic alkyl chain

and aromatic ring limit

aqueous solubility.[1] Forms an

emulsion or separate layer.

Part 3: Synthetic Application (Rupatadine Synthesis)
The primary utility of CAS 331717-49-8 is as an electrophilic alkylating agent.[1] It reacts with

the secondary amine of the tricyclic intermediate (8-Chloro-11-(4-piperidinylidene)-6,11-

dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine) to form Rupatadine.[1]

Reaction Workflow Visualization
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Caption: Synthetic pathway for Rupatadine using CAS 331717-49-8 as the key alkylating

agent.[1]

Experimental Protocol: N-Alkylation for Rupatadine
Note: This protocol is a generalized standard procedure for pyridine-based N-alkylation,

derived from patent literature for Rupatadine synthesis.[1]

Reagents:

Substrate: 8-Chloro-11-(4-piperidinylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-

b]pyridine (1.0 eq).

Reagent: CAS 331717-49-8 (1.1 - 1.2 eq).

Base: Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq) or Triethylamine (TEA).

Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF).[1]

Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) to accelerate the reaction via Finkelstein

exchange.

Step-by-Step Methodology:
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Preparation: In a reaction vessel equipped with a reflux condenser and magnetic stirrer,

dissolve the Tricyclic Substrate in anhydrous Acetonitrile (10-15 volumes).

Activation: Add Potassium Carbonate (anhydrous) and Potassium Iodide. Stir the suspension

for 15-30 minutes at room temperature to ensure homogeneity.

Addition: Dropwise add CAS 331717-49-8 (dissolved in a minimal amount of solvent if

viscous) to the mixture.

Scientific Insight: Dropwise addition controls the exotherm and minimizes side reactions

(e.g., N-oxide formation).[1]

Reaction: Heat the mixture to reflux (approx. 80-82°C) for 12-24 hours. Monitor progress via

TLC (System: DCM/MeOH 9:1) or HPLC.[1][2]

Endpoint: Disappearance of the secondary amine substrate.

Work-up:

Cool the reaction mixture to room temperature.

Filter off inorganic salts (KCl, excess K₂CO₃).[1]

Concentrate the filtrate under reduced pressure to obtain a crude oil.

Purification: Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x).

Dry over Na₂SO₄ and concentrate.

Salt Formation: Dissolve the crude Rupatadine free base in Ethanol/Acetone and treat with

Fumaric Acid (1.0 eq) to precipitate Rupatadine Fumarate.

Part 4: Handling, Stability & Safety[1]
Stability Considerations

Hydrolysis Risk: The chloroethoxy chain is susceptible to hydrolysis.[1] Avoid prolonged

exposure to atmospheric moisture. Store under nitrogen or argon.
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Light Sensitivity: Pyridine derivatives can darken upon light exposure.[1] Store in amber

glass.

Storage Conditions: Refrigerate at 2-8°C.

Safety Profile (GHS Classification Inferred)
Signal Word: Warning

Hazard Statements:

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Precaution: As an alkylating agent, treat as a potential mutagen.[1] Use double gloves and

handle exclusively in a chemical fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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